PF-00956980

Catalog No.
S539309
CAS No.
1262832-74-5
M.F
C18H26N6O
M. Wt
342.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-00956980

CAS Number

1262832-74-5

Product Name

PF-00956980

IUPAC Name

[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C18H26N6O

Molecular Weight

342.44

InChI

InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1

InChI Key

RONMOMUOZGIDET-HIFRSBDPSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4

solubility

Soluble in DMSO

Synonyms

PF-956980; PF 956980; PF956980;

The exact mass of the compound {(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone is 342.2168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-00956980 (CAS: 1262832-74-5) is a highly potent, cell-permeable pyrrolopyrimidine-based pan-Janus kinase (JAK) inhibitor. Beyond its ATP-competitive kinase inhibition, it possesses a distinct pharmacological profile characterized by its ability to selectively downregulate JAK2 and JAK3 mRNA and protein levels [1]. In procurement and assay design, PF-00956980 serves as a critical high-clearance metabolic benchmark in Drug Metabolism and Pharmacokinetics (DMPK) workflows[2] and a functional probe for tumor microenvironment modeling [3]. Its nanomolar potency and lack of off-target EGFR activity make it a highly selective, reproducible alternative to legacy putative JAK inhibitors for mainstream laboratory applications[4].

Substituting PF-00956980 with standard clinical JAK inhibitors (e.g., tofacitinib) or legacy biochemical probes (e.g., WHI-P131) critically compromises assay integrity. Tofacitinib and similar clinical-grade analogs strictly inhibit kinase phosphorylation without altering target protein expression, failing to replicate PF-00956980’s distinct capacity for JAK2/3 protein depletion [1]. Conversely, older commercially available probes like WHI-P131 exhibit weak micromolar activity against JAK3 while heavily cross-reacting with the EGF receptor family at nanomolar concentrations, leading to confounded cellular phenotypes [2]. Furthermore, PF-00956980’s specific high-turnover profile in human liver microsomes makes it an irreplaceable reference standard for evaluating the metabolic clearance of novel pyrrolopyrimidine derivatives, a role unsuitable for metabolically stabilized clinical candidates[3].

Targeted Protein Downregulation vs. Standard Kinase Inhibition

While most JAK inhibitors act solely via ATP-competitive binding, PF-00956980 exhibits a dual mechanism by actively reducing target protein levels. In human primary immune cells, PF-00956980 selectively downregulates JAK2 and JAK3 mRNA and protein levels in a dose- and time-dependent manner [1]. In direct contrast, the structurally related clinical inhibitor tofacitinib shows no depletion of JAK isozymes under identical conditions [1].

Evidence DimensionJAK2/3 protein expression levels in PBMCs
Target Compound DataPF-00956980 induces significant, time-dependent depletion of JAK2 and JAK3 proteins
Comparator Or BaselineTofacitinib (no depletion of JAK isozymes)
Quantified DifferenceQualitative mechanistic divergence (depletion vs. pure inhibition)
ConditionsHuman peripheral blood mononuclear cells (PBMCs), verified via Western blot

Procurement of PF-00956980 is essential for researchers requiring both kinase inhibition and target protein depletion, acting as a functional alternative to targeted protein degraders.

Kinase Selectivity and Elimination of Off-Target Confounding

The utility of legacy JAK3 probes in laboratory workflows is severely limited by poor selectivity. PF-00956980 demonstrates exceptional on-target potency with a biochemical IC50 of 4 nM for JAK3 and no significant off-target activity against the EGF receptor family[1]. In contrast, the widely substituted legacy probe WHI-P131 exhibits a highly inferior JAK3 IC50 of 19.2 µM, while inappropriately inhibiting EGFR kinases at nanomolar concentrations[1].

Evidence DimensionBiochemical IC50 for JAK3 vs. EGFR
Target Compound DataPF-00956980: 4 nM (JAK3), no EGFR inhibition
Comparator Or BaselineWHI-P131: 19.2 µM (JAK3), nanomolar EGFR inhibition
Quantified Difference4,800-fold superior JAK3 potency with eliminated EGFR cross-reactivity
ConditionsIn vitro kinase assay panel (30 kinases)

Buyers must select PF-00956980 over legacy WHI-series compounds to prevent off-target EGFR-driven artifacts in cellular proliferation and signaling assays.

Metabolic Clearance Benchmarking in DMPK Workflows

In drug discovery and DMPK workflows, PF-00956980 serves as a critical high-clearance reference standard. It exhibits a high turnover rate in human liver microsomes (HLM) of 82 µL/min/mg protein [1]. This contrasts with optimized clinical candidates (e.g., advanced urea or phenol-substituted analogs) which are engineered for metabolic stability or specific phase II glucuronidation pathways[1].

Evidence DimensionIntrinsic clearance in Human Liver Microsomes (HLM)
Target Compound DataPF-00956980: 82 µL/min/mg protein
Comparator Or BaselineMetabolically stabilized clinical candidates (e.g., PF-06263276 precursors)
Quantified DifferenceHigh baseline turnover suitable for clearance benchmarking
ConditionsIn vitro HLM assay with NADPH cofactor

Provides a reliable, high-clearance control compound for validating in vitro metabolic stability assays during the optimization of pyrrolopyrimidine derivatives.

Reversal of Microenvironment-Induced Cytoprotection

PF-00956980 is highly effective at neutralizing anti-apoptotic signals from the tumor microenvironment. In primary chronic lymphocytic leukemia (CLL) cells, interleukin-4 (IL-4) induces resistance to cytotoxic agents. Co-incubation with 1 µM PF-00956980 completely reverses this IL-4-mediated blockade, restoring the IC50 of standard chemotherapeutics like fludarabine and chlorambucil to their baseline, unprotected levels [1].

Evidence DimensionCytotoxic drug IC50 in the presence of IL-4
Target Compound Data1 µM PF-00956980 restores baseline sensitivity to fludarabine
Comparator Or BaselineIL-4 treated cells without inhibitor (elevated IC50 / induced resistance)
Quantified DifferenceComplete reversal of IL-4 induced cytoprotection
ConditionsPrimary CLL cells co-cultured with IL-4 and cytotoxic agents

Validates PF-00956980 as a necessary functional probe for screening combination therapies aimed at overcoming microenvironment-mediated drug resistance.

Mechanistic Studies on JAK2/3 Protein Degradation and Turnover

Because PF-00956980 downregulates JAK2 and JAK3 mRNA and protein levels—unlike standard ATP-competitive inhibitors such as tofacitinib—it is a highly effective commercially available tool for investigating the transcriptional and translational regulation of JAK isozymes in primary immune cells[1].

High-Fidelity JAK-STAT Pathway Isolation

Due to its 4 nM potency and strict lack of EGFR cross-reactivity, PF-00956980 should replace legacy inhibitors like WHI-P131 in all cellular assays where off-target kinase inhibition would confound the analysis of delayed-type hypersensitivity or cytokine signaling [2].

In Vitro DMPK and Metabolic Clearance Benchmarking

With a documented high turnover rate in human liver microsomes (82 µL/min/mg protein), PF-00956980 acts as an effective high-clearance reference standard for calibrating in vitro metabolic stability assays during the lead optimization of novel pyrrolopyrimidine-based kinase inhibitors [3].

Tumor Microenvironment and Chemoresistance Modeling

PF-00956980 is highly effective in hematological co-culture models for reversing IL-4-mediated cytoprotection. It is specifically recommended for use as an adjuvant probe in combination screening assays designed to restore the apoptotic sensitivity of primary leukemia cells to agents like fludarabine or chlorambucil [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

342.2168

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF-956980

Dates

Last modified: 02-18-2024
1: Field SD, Arkin J, Li J, Jones LH. Selective Downregulation of JAK2 and JAK3 by an ATP-Competitive pan-JAK Inhibitor. ACS Chem Biol. 2017 May 19;12(5):1183-1187. doi: 10.1021/acschembio.7b00116. Epub 2017 Mar 22. PubMed PMID: 28318222.
2: Dalmasso AP, Goldish D, Benson BA, Tsai AK, Wasiluk KR, Vercellotti GM. Interleukin-4 induces up-regulation of endothelial cell claudin-5 through activation of FoxO1: role in protection from complement-mediated injury. J Biol Chem. 2014 Jan 10;289(2):838-47. doi: 10.1074/jbc.M113.455766. Epub 2013 Nov 26. PubMed PMID: 24280217; PubMed Central PMCID: PMC3887209.
3: Migita K, Izumi Y, Torigoshi T, Satomura K, Izumi M, Nishino Y, Jiuchi Y, Nakamura M, Kozuru H, Nonaka F, Eguchi K, Kawakami A, Motokawa S. Inhibition of Janus kinase/signal transducer and activator of transcription (JAK/STAT) signalling pathway in rheumatoid synovial fibroblasts using small molecule compounds. Clin Exp Immunol. 2013 Dec;174(3):356-63. doi: 10.1111/cei.12190. PubMed PMID: 23968543; PubMed Central PMCID: PMC3826302.
4: Steele AJ, Prentice AG, Cwynarski K, Hoffbrand AV, Hart SM, Lowdell MW, Samuel ER, Wickremasinghe RG. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment. Blood. 2010 Nov 25;116(22):4569-77. doi: 10.1182/blood-2009-09-245811. Epub 2010 Aug 17. PubMed PMID: 20716767.
5: Changelian PS, Moshinsky D, Kuhn CF, Flanagan ME, Munchhof MJ, Harris TM, Whipple DA, Doty JL, Sun J, Kent CR, Magnuson KS, Perregaux DG, Sawyer PS, Kudlacz EM. The specificity of JAK3 kinase inhibitors. Blood. 2008 Feb 15;111(4):2155-7. Epub 2007 Dec 19. Erratum in: Blood. 2009 Oct 1;114(14):3132. Dosage error in article text; Whipple, David A [added]. PubMed PMID: 18094329.

Explore Compound Types